Cas no 1119450-94-0 (3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid)

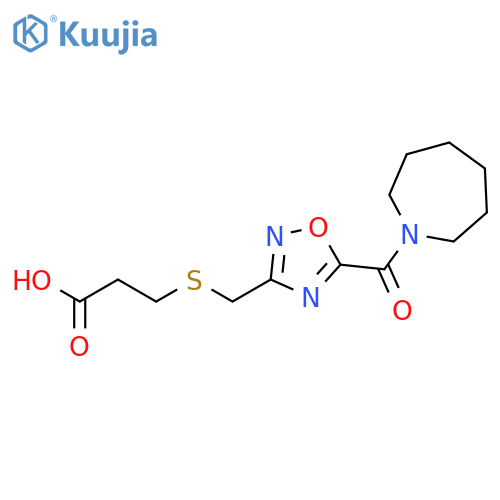

1119450-94-0 structure

商品名:3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid

CAS番号:1119450-94-0

MF:C13H19N3O4S

メガワット:313.372661828995

MDL:MFCD12026889

CID:1070633

PubChem ID:25219316

3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl] methyl}thio)propanoic acid

- 3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid

- LS-01645

- CS-0365392

- 3-({[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)propanoic acid

- 3-(((5-(Azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl)methyl)thio)propanoicacid

- 3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid

- AKOS005171306

- 3-(([5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl)thio)propanoic acid

- 3-(((5-(Azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl)methyl)thio)propanoic acid

- MFCD12026889

- STK503138

- ALBB-004361

- 3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)propanoic acid

- 1119450-94-0

- 3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid

-

- MDL: MFCD12026889

- インチ: InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18)

- InChIKey: ZVENYAWZTQDURZ-UHFFFAOYSA-N

- ほほえんだ: C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O

計算された属性

- せいみつぶんしりょう: 313.10962727g/mol

- どういたいしつりょう: 313.10962727g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 122Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM115342-1g |

3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |

1119450-94-0 | 95% | 1g |

$*** | 2023-04-03 | |

| abcr | AB405380-500 mg |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |

1119450-94-0 | 500MG |

€373.00 | 2023-01-22 | ||

| Chemenu | CM115342-1g |

3-({[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |

1119450-94-0 | 95% | 1g |

$300 | 2021-08-06 | |

| abcr | AB405380-500mg |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid; . |

1119450-94-0 | 500mg |

€397.00 | 2025-02-21 | ||

| abcr | AB405380-1g |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid; . |

1119450-94-0 | 1g |

€477.00 | 2025-02-21 | ||

| A2B Chem LLC | AE20506-500mg |

3-(([5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl)thio)propanoic acid |

1119450-94-0 | >95% | 500mg |

$578.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436062-1g |

3-(((5-(Azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl)methyl)thio)propanoic acid |

1119450-94-0 | 95+% | 1g |

¥4320.00 | 2024-08-09 | |

| TRC | A019910-250mg |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |

1119450-94-0 | 250mg |

$ 470.00 | 2022-06-08 | ||

| TRC | A019910-500mg |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |

1119450-94-0 | 500mg |

$ 750.00 | 2022-06-08 | ||

| TRC | A019910-100mg |

3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid |

1119450-94-0 | 100mg |

$ 230.00 | 2022-06-08 |

3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1119450-94-0 (3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1119450-94-0)3-({5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-ylmethyl}thio)propanoic acid

清らかである:99%

はかる:1g

価格 ($):447.0